N-Benzoyl-DL-alanine
Description
N-Benzoyl-DL-alanine (CAS: 1205-02-3) is a racemic mixture of the benzoylated derivative of alanine, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It is characterized by a benzoyl group (-C₆H₅CO-) attached to the amino group of DL-alanine, resulting in a white crystalline solid with a melting point of 163–165°C . The compound exhibits moderate hydrophobicity, as indicated by its calculated logPoct/wat value of 0.889 , and thermodynamic properties such as ΔfH°gas = -342.40 kJ/mol and ΔfusH° = 24.56 kJ/mol .
This compound is widely used as an internal standard (IS) in analytical chemistry, particularly in gas chromatography (GC) for the quantification of urinary metabolites due to its sharp chromatographic peaks and minimal interference with target analytes . Its stability during derivatization and compatibility with methanol-based stock solutions further enhance its utility in laboratory settings .
Properties
IUPAC Name |
2-benzamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870867 | |
| Record name | N-Benzoyl-DL-alanine | |
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Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Benzoylalanine | |
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CAS No. |
1205-02-3, 90988-29-7, 2198-64-3 | |
| Record name | N-Benzoyl-DL-alanine | |
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| Record name | Alanine, N-benzoyl- | |
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| Record name | N-benzoyl-DL-alanine | |
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| Record name | N-BENZOYL-DL-ALANINE | |
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Preparation Methods
Reaction Mechanism and Stepwise Procedure
The mechanism proceeds through nucleophilic acyl substitution:
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Activation of Benzoyl Chloride : The base (e.g., NaOH) deprotonates DL-alanine, generating a nucleophilic amine anion.
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Acylation : The amine anion attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
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Deprotonation and Elimination : The intermediate collapses, releasing HCl and yielding this compound.
Synthetic Protocol :
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Step 1 : Dissolve DL-alanine (1.0 mol) in 500 mL of 10% NaOH solution.
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Step 2 : Slowly add benzoyl chloride (1.1 mol) while maintaining the temperature at 0–5°C.
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Step 3 : Stir the mixture for 4–6 hours at room temperature.
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Step 4 : Acidify to pH 2–3 using HCl to precipitate the product.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | >90% at ≤25°C |
| Molar Ratio (BzCl:Ala) | 1.1:1.0 | Minimizes di-acylation |
| Reaction Time | 4–6 hours | Maximizes conversion |
Alternative Synthesis Using Benzoic Anhydride
Benzoic anhydride serves as a milder acylating agent, particularly useful for acid-sensitive substrates. This method, reported by SciELO México, involves refluxing DL-alanine methyl ester with benzoic anhydride in acetic acid.
Procedure :
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Step 1 : Suspend DL-alanine methyl ester (1.0 mol) in glacial acetic acid.
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Step 2 : Add benzoic anhydride (1.2 mol) and reflux at 120°C for 2 hours.
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Step 3 : Evaporate solvent under reduced pressure.
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Step 4 : Hydrolyze the ester using 6M HCl at 80°C for 1 hour.
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Step 5 : Purify via column chromatography (hexane:ethyl acetate, 70:30).
Performance Metrics :
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Yield : 68–75% (compared to 80–85% for Schotten-Baumann).
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Purity : ≥97% (HPLC).
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Advantages : Reduced HCl generation, suitable for heat-labile compounds.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Patent WO2009027998A2 highlights critical adaptations for bulk production:
Optimized Reaction Conditions
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Particle Size : Reducing alanine particle size to <200 µm increases surface area, boosting yield from 50% to >80%.
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Moisture Control : Solvents (ethyl acetate, THF) must have <0.01% moisture to prevent hydrolysis.
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Inert Atmosphere : Nitrogen purging minimizes oxidation byproducts.
Industrial Protocol :
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Charge vacuum-dried DL-alanine (500 kg) into a 10,000 L reactor.
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Add pre-dried ethyl acetate (3,700 L) and benzoyl chloride (550 kg).
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Maintain at 25°C with continuous stirring for 5 hours.
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Centrifuge and wash with cold ethanol.
Critical Factors Influencing Synthesis Efficiency
pH and Temperature Effects
Solvent Selection
| Solvent | Solubility (g/100 mL) | Reaction Rate (k, h⁻¹) |
|---|---|---|
| Water | 5.2 | 0.15 |
| Ethanol | 8.7 | 0.22 |
| THF | 12.4 | 0.31 |
Polar aprotic solvents (e.g., THF) enhance reactivity but require stringent dryness.
Purification and Characterization
Recrystallization Techniques
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Solvent Pair : Ethanol-water (1:1) achieves 98% purity after two cycles.
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Yield Loss : ~12% per recrystallization step.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoylformic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
N-Benzoyl-DL-alanine is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in acylation reactions, making it valuable for producing N-acylamino acids and derivatives that exhibit biological activity .
2. Antifungal Activity
Recent studies have demonstrated that derivatives of N-benzoyl amino acids, including this compound, exhibit significant antifungal properties against pathogens such as Aspergillus fumigatus and Fusarium temperatum. These findings suggest potential therapeutic applications in treating fungal infections, which are a major global health concern .
3. Synthesis of Heterocycles
this compound serves as a starting material for the synthesis of heterocycles and other bioactive compounds. This versatility is attributed to its ability to undergo various chemical transformations, facilitating the development of new pharmaceuticals with enhanced efficacy .
Case Studies
Case Study 1: Antifungal Evaluation
A study synthesized a series of N-benzoyl amino esters and evaluated their antifungal activity. Among the compounds tested, several exhibited notable activity against Fusarium temperatum, indicating the potential of this compound derivatives as antifungal agents. Structure-activity relationships were established, highlighting the influence of substituents on the aromatic ring .
Case Study 2: Stability Studies
Research on the stability of conjugates involving this compound indicated extensive metabolism within 24 hours of treatment in oat plants. This study underscores the compound's relevance in agricultural applications and its metabolic pathways, which are crucial for understanding its environmental impact .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediate | Used in synthesizing bioactive compounds |
| Antifungal Activity | Exhibits significant activity against fungal pathogens |
| Synthesis of Heterocycles | Serves as a precursor for developing new pharmaceuticals |
| Agricultural Research | Metabolism studies indicate potential environmental implications |
Mechanism of Action
The mechanism of action of N-Benzoyl-DL-alanine involves its interaction with specific molecular targets. It can act as an inhibitor or substrate for enzymes, affecting various biochemical pathways. The benzoyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-Benzoyl-L-alanine (CAS: 2198-64-3)
- Molecular formula: C₁₀H₁₁NO₃ (same as DL-form) .
- Key differences : The L-enantiomer is stereospecific, making it relevant in peptide synthesis and enzymatic studies. However, the DL-form is preferred as an IS due to its racemic nature, which simplifies synthesis and reduces cost .
N-Benzyloxycarbonyl-DL-alanine (CAS: 4132-86-9)
- Molecular formula: C₁₁H₁₃NO₄ .
- Key differences: Incorporates a benzyloxycarbonyl (Cbz) protecting group instead of benzoyl. The Cbz group is more labile under hydrogenolysis, making this compound suitable for temporary amine protection in peptide synthesis .
N-Methyl-DL-alanine (CAS: Not specified)
- Molecular formula: C₄H₉NO₂ .
- Key differences: Lacks the benzoyl group, resulting in significantly lower hydrophobicity (logP ~ -0.5 estimated) and a molecular weight of 103.12 g/mol. Used in studies of amino acid transport mechanisms and peptide analogue design .
Ethyl N-Benzoyl-3-phenyl-DL-alaninate (CAS: 19817-70-0)
- Molecular formula: C₁₈H₁₉NO₃ .
- Key differences : The ethyl ester and 3-phenyl modifications enhance lipophilicity (logP > 2.5 estimated), making it suitable for drug delivery systems or prodrug formulations .
Physicochemical Properties Comparison
Functional and Application Differences
- Chromatographic Utility : this compound outperforms enantiopure forms (e.g., L-alanine derivatives) in GC due to its predictable retention times and lack of enantiomer-specific interactions .
- Synthetic Flexibility : N-Benzyloxycarbonyl-DL-alanine is preferred in peptide synthesis for its orthogonal protection strategy, whereas the benzoyl group in this compound is less commonly used for this purpose .
- Biological Activity : Derivatives like benalaxyl (a pesticide) and furalaxyl utilize structural motifs similar to this compound but incorporate additional functional groups (e.g., methylphenyl, furanylcarbonyl) for agrochemical activity .
Research Findings and Industrial Relevance
Biological Activity
N-Benzoyl-DL-alanine is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- CAS Registry Number : 1205-02-3
This compound belongs to the class of hippuric acids, which are characterized by the presence of a benzoyl group attached to an amino acid backbone .
Antimicrobial Activity
A significant study evaluated the growth-inhibitory activity of various N-benzoyl derivatives, including this compound, against microbial strains. The results indicated that out of 27 derivatives tested, 19 exhibited varying degrees of inhibitory effects. Notably:
- Inhibition Range : 13% to 96% at a concentration of 1 mg/ml.
- Most Active Compounds : N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine showed nearly complete inhibition under assay conditions .
Table 1: Antimicrobial Activity of N-Benzoyl Derivatives
| Compound | Inhibition (%) at 1 mg/ml |
|---|---|
| This compound | Moderate |
| N-benzoyl-p-chloro-DL-phenylalanine | ~96% |
| N-benzoyl-m-fluoro-DL-phenylalanine | ~95% |
| Other derivatives | 13% - 80% |
Antitumor Activity
Research has also highlighted the potential antitumor properties of this compound. In a microbial antitumor screen, it was found that certain derivatives exhibited significant cytotoxicity against tumor cells. The mechanism of action is thought to involve the inhibition of cell division and interference with metabolic pathways critical for tumor growth .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with specific cellular targets, such as:
- Penicillin-binding proteins : These proteins are crucial for bacterial cell wall synthesis and are potential targets for antibacterial agents .
Case Studies
- Study on Stability and Metabolism : A study investigated the stability of conjugates involving N-benzoyl derivatives in oats. It was found that extensive metabolism occurred within 24 hours post-treatment, suggesting that these compounds can be bioactive in plant systems as well .
- Copper Complexes : Research into the coordination chemistry of N-benzoyl-DL-alaninate with copper(II) revealed that these complexes exhibited unique properties that could be leveraged for therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing N-Benzoyl-DL-alanine in laboratory settings?
this compound is typically synthesized via benzoylation of DL-alanine. A standard protocol involves reacting DL-alanine with benzoyl chloride under alkaline conditions (e.g., using aqueous NaOH) to facilitate acylation. The product is purified via recrystallization from ethanol or water. Purity is verified by melting point analysis (165.5°C, decomposition) and chromatographic techniques (TLC/HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key characterization methods include:
- Melting Point : Confirm decomposition at 165.5°C .
- Spectroscopy : Use -NMR to verify benzoyl group integration and absence of unreacted starting materials.
- Elemental Analysis : Match calculated and observed C, H, N percentages (Molecular formula: ; MW: 193.20 g/mol) .
- Chromatography : HPLC or TLC with ≥98% purity thresholds .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
Solubility data from the CRC Handbook of Chemistry and Physics:
| Solvent | Solubility |
|---|---|
| Water | Soluble |
| Ethanol | Soluble |
| Ether | Slightly soluble |
| DMSO | Slightly soluble |
| Aqueous buffers (pH 7–9) or ethanol are recommended for dissolution. Adjust pH to enhance solubility in polar solvents . |
Advanced Research Questions
Q. How does this compound function in the synthesis of organosilicon(IV) complexes, and what analytical techniques confirm their structures?
this compound acts as a ligand in organosilicon(IV) complexes (e.g., , where L = deprotonated this compound). Synthesis involves reacting the amino acid derivative with silicon precursors (e.g., ) in anhydrous conditions. Structural confirmation employs:
Q. What contradictions exist in reported solubility data for this compound, and how should researchers address them?
While the CRC Handbook reports solubility in water and ethanol , discrepancies may arise due to:
- Degradation : Long-term storage can alter solubility (e.g., hydrolysis of the benzoyl group) .
- Crystallization Conditions : Recrystallization solvents (ethanol vs. water) may affect polymorph formation. Mitigation : Use freshly synthesized batches, verify purity via HPLC, and standardize solvent systems .
Q. What are the implications of using the racemic DL-form versus enantiopure L/D-forms in studies involving N-Benzoyl-alanine?
The racemic DL-form is cost-effective for non-stereospecific applications (e.g., bulk ligand synthesis for organometallic complexes) . However, enantiopure forms (L or D) are critical in chiral peptide synthesis or enzyme-substrate studies. Researchers must:
Q. How should researchers handle this compound to prevent degradation during long-term storage?
Stability guidelines include:
- Storage Conditions : Keep in airtight containers at 2–8°C, protected from light and moisture.
- Purity Monitoring : Perform periodic TLC/HPLC checks for degradation byproducts (e.g., free benzoic acid).
- Avoid Extended Storage : Use within 6–12 months to minimize decomposition risks .
Methodological Considerations
- Data Contradiction Analysis : When conflicting solubility or stability data arise, cross-reference peer-reviewed sources (e.g., CRC Handbook ) and validate findings via controlled experiments (e.g., accelerated stability testing).
- Experimental Design : Incorporate controls (e.g., unmodified DL-alanine) to isolate the benzoyl group’s effects in reaction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
